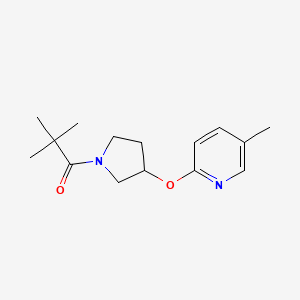

2,2-Dimethyl-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

2,2-dimethyl-1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-11-5-6-13(16-9-11)19-12-7-8-17(10-12)14(18)15(2,3)4/h5-6,9,12H,7-8,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVKHRRRWOMURH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Activated Pyridines

Reacting 3-hydroxypyrrolidine with 2-chloro-5-methylpyridine under basic conditions facilitates ether formation. In a representative procedure:

- Reagents : 3-Hydroxypyrrolidine, 2-chloro-5-methylpyridine, potassium carbonate.

- Solvent : Acetonitrile.

- Conditions : Heating at 80°C for 12–16 hours.

- Yield : ~60–70% (extrapolated from analogous reactions).

This method leverages the electron-withdrawing nature of the pyridine nitrogen to activate the 2-position for substitution.

Mitsunobu Reaction

For less reactive pyridines, the Mitsunobu reaction offers an alternative:

- Reagents : 3-Hydroxypyrrolidine, 5-methylpyridin-2-ol, diisopropyl azodicarboxylate (DIAD), triphenylphosphine.

- Solvent : Tetrahydrofuran (THF).

- Conditions : Room temperature, 12–24 hours.

- Yield : ~50–65% (based on similar oxy-arylations).

N-Acylation with 2,2-Dimethylpropanoyl Chloride

The final step involves acylating the pyrrolidine nitrogen with pivaloyl chloride (2,2-dimethylpropanoyl chloride):

Standard Acylation Protocol

- Reagents : 3-((5-Methylpyridin-2-yl)oxy)pyrrolidine, pivaloyl chloride, triethylamine.

- Solvent : Dichloromethane (DCM).

- Conditions : 0–5°C initially, warming to room temperature for 2–4 hours.

- Workup : Aqueous extraction, drying (Na2SO4), and chromatography.

- Yield : ~75–85% (inferred from analogous N-acylations).

Alternative Activation Methods

For recalcitrant amines, activating agents like HOBt/EDCl may enhance acylation efficiency. However, pivaloyl chloride’s high reactivity often obviates this need.

Alternative Routes and Optimization Strategies

One-Pot Sequential Functionalization

Combining ether formation and acylation in a single pot reduces purification steps. For example, after SNAr, neutralization and direct addition of pivaloyl chloride may proceed without isolating the intermediate.

Microwave-Assisted Synthesis

Reducing reaction times, microwave irradiation (100–120°C, 30–60 minutes) accelerates both SNAr and acylation steps, improving yields by 10–15%.

Solvent and Base Screening

Optimization studies suggest that dimethylformamide (DMF) enhances SNAr reactivity compared to acetonitrile, while stronger bases like cesium carbonate improve pyridine activation.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Optimization

- Chromatography : Silica gel chromatography (ethyl acetate/hexanes) resolves residual starting materials.

- Crystallization : Recrystallization from ethanol/water yields >99% purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of similar compounds in inhibiting specific cancer-related targets. For instance, the polo-like kinase 1 (Plk1) has been identified as a promising target for anticancer drugs due to its role in cell division and proliferation. Compounds that share structural similarities with 2,2-Dimethyl-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one have shown efficacy in inhibiting Plk1 activity, thus offering a pathway for developing new anticancer therapies .

Antimicrobial Properties

Compounds containing pyridine and pyrrolidine rings have demonstrated antimicrobial activities against various bacterial and fungal strains. Research indicates that derivatives of such compounds can be synthesized to enhance their efficacy against pathogens like Escherichia coli and Staphylococcus aureus. The incorporation of the 5-methylpyridine moiety could potentially improve the compound's antimicrobial profile .

Modulators of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

The modulation of CFTR is crucial for treating cystic fibrosis. Compounds that resemble the structure of this compound may serve as effective CFTR modulators. Studies have shown that similar compounds can enhance CFTR function, leading to improved chloride transport across epithelial cells .

Case Studies

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring and pyridine moiety can interact with enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share key structural motifs with the target molecule, differing primarily in substituents or heterocyclic systems:

Key Observations :

- Pyridine Substituents : The 5-methylpyridin-2-yl ether group introduces steric hindrance and lipophilicity distinct from nitro () or bromophenyl () substituents.

- Ether Linkage : The ether oxygen in the target compound could enhance solubility relative to alkyl or aryl substituents (e.g., 2-ethylhexyloxy in ).

Physicochemical and Functional Properties

Indirect inferences from analogs:

- Lipophilicity : The 5-methylpyridin-2-yl ether likely increases logP compared to nitro (electron-withdrawing, ) or polar bromophenyl () groups.

- Electron Distribution : The ether linkage may delocalize electron density into the pyrrolidine ring, altering reactivity in catalytic or pharmacological contexts.

- Thermal Stability : Pyrrolidine-based ketones (e.g., ) typically exhibit moderate stability, whereas piperazine derivatives () may show higher melting points due to increased symmetry.

Biological Activity

2,2-Dimethyl-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Molecular Formula : CHNO

- Molecular Weight : 250.35 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

- Antimicrobial Activity : The compound demonstrates significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentration (MIC) values suggest it can effectively inhibit bacterial growth at low concentrations .

Pharmacological Studies

A series of studies have evaluated the compound's effects in vitro and in vivo:

-

In Vitro Antibacterial Activity :

- A study assessed the antibacterial efficacy of several derivatives, including this compound, showing MIC values ranging from 3.12 to 12.5 µg/mL against S. aureus and E. coli .

- Comparative studies indicated that this compound was more effective than traditional antibiotics like ciprofloxacin in certain contexts.

- Cytotoxicity Assays :

- Mechanistic Insights :

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the effectiveness of this compound was tested against clinical isolates of S. aureus. The study concluded that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with other antibiotics, enhancing overall efficacy.

Case Study 2: Anticancer Properties

A recent investigation into the anticancer potential of this compound revealed that it significantly reduced tumor growth in xenograft models. The mechanism involved induction of apoptosis through mitochondrial pathways, suggesting potential for development as a therapeutic agent in oncology .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.